

CAS number and molecular structure of tetrabutyltin.

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Compound of Interest

Compound Name: Tetrabutyltin

Cat. No.: B032133

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An In-depth Technical Guide to **Tetrabutyltin**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutyltin (TBT), an organotin compound with the chemical formula $\text{Sn}(\text{C}_4\text{H}_9)_4$, serves as a crucial precursor in the synthesis of various organotin reagents. This document provides a comprehensive overview of **tetrabutyltin**, including its chemical and physical properties, detailed synthesis protocols, and its application in organic synthesis, with a focus on the Stille coupling reaction. Furthermore, this guide addresses the toxicological aspects of organotin compounds, providing a context for safe handling and experimental design.

Introduction

Tetrabutyltin, also known as tetra-n-butyltin or tetrabutylstannane, is a colorless to pale yellow, viscous liquid.^[1] It is a versatile chemical intermediate, primarily utilized in the production of tributyltin and dibutyltin compounds.^[2] These derivatives have historically been employed as stabilizers for polyvinyl chloride (PVC), as biocides in antifouling paints, fungicides, and wood preservatives.^[2] Due to its lipophilic nature, **tetrabutyltin** is insoluble in water but soluble in many organic solvents.^[1] Understanding the properties and reaction chemistry of **tetrabutyltin** is essential for its safe and effective use in research and industrial applications.

Molecular Structure and Identification

The molecular structure of **tetrabutyltin** consists of a central tin atom covalently bonded to four n-butyl groups.

CAS Number: 1461-25-2[3]

Molecular Formula: C₁₆H₃₆Sn[3]

SMILES: CCCC--INVALID-LINK--(CCCC)CCCC

InChI Key: AFCAKJKUYFLYFK-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **tetrabutyltin** is presented in the tables below for easy reference.

Physicochemical Properties

Property	Value
Molecular Weight	347.17 g/mol
Appearance	Colorless to pale yellow liquid[1]
Density	1.057 g/mL at 25 °C
Melting Point	-97 °C[4]
Boiling Point	127-145 °C at 10 mmHg[4]
Refractive Index	n _{20/D} 1.473
Solubility	Insoluble in water; soluble in organic solvents[1]

Spectroscopic Data

Spectrum Type	Key Peaks/Signals
^1H NMR	Multiplets corresponding to the butyl group protons.
^{13}C NMR	Four distinct signals for the butyl group carbons.
Infrared (IR)	C-H stretching and bending vibrations characteristic of butyl groups.
Mass (MS)	Fragmentation pattern showing loss of butyl groups.[5]

Synthesis of Tetrabutyltin: Experimental Protocols

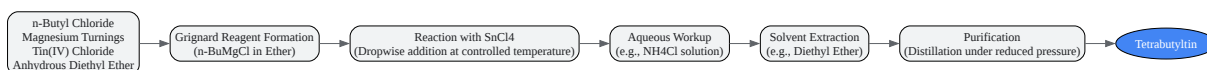
Tetrabutyltin can be synthesized via several methods, with the Grignard and Wurtz reactions being the most common.

Grignard Reaction Protocol

This method involves the reaction of a Grignard reagent, n-butylmagnesium chloride, with tin(IV) chloride.[1]



Experimental Workflow:



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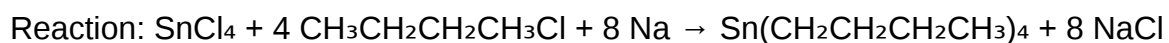
Caption: Grignard synthesis of **tetrabutyltin**.

Detailed Protocol:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of n-butyl chloride in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
- **Reaction with Tin(IV) Chloride:** Cool the Grignard reagent solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise from the dropping funnel. A white precipitate of magnesium chloride will form.
- **Workup:** After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **tetrabutyltin**.^[4]

Wurtz Reaction Protocol

This method involves the reaction of tin(IV) chloride with n-butyl chloride and sodium metal.^[1]



Detailed Protocol:

- In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, place finely cut sodium metal in an inert solvent such as toluene.
- Heat the mixture to reflux.
- Slowly add a mixture of tin(IV) chloride and n-butyl chloride from the dropping funnel.
- After the addition is complete, continue refluxing for several hours to ensure the reaction goes to completion.

- Cool the reaction mixture and filter to remove sodium chloride.
- The solvent is removed by distillation, and the resulting crude **tetrabutyltin** is purified by vacuum distillation.

Application in Organic Synthesis: The Stille Coupling

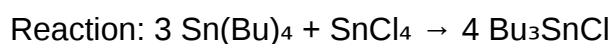
Tetrabutyltin is a key starting material for the synthesis of tributyltin compounds, which are widely used in the Stille cross-coupling reaction. The Stille reaction forms a carbon-carbon bond by coupling an organotin compound with an sp^2 -hybridized organic halide in the presence of a palladium catalyst.^{[6][7]}

General Reaction Scheme:

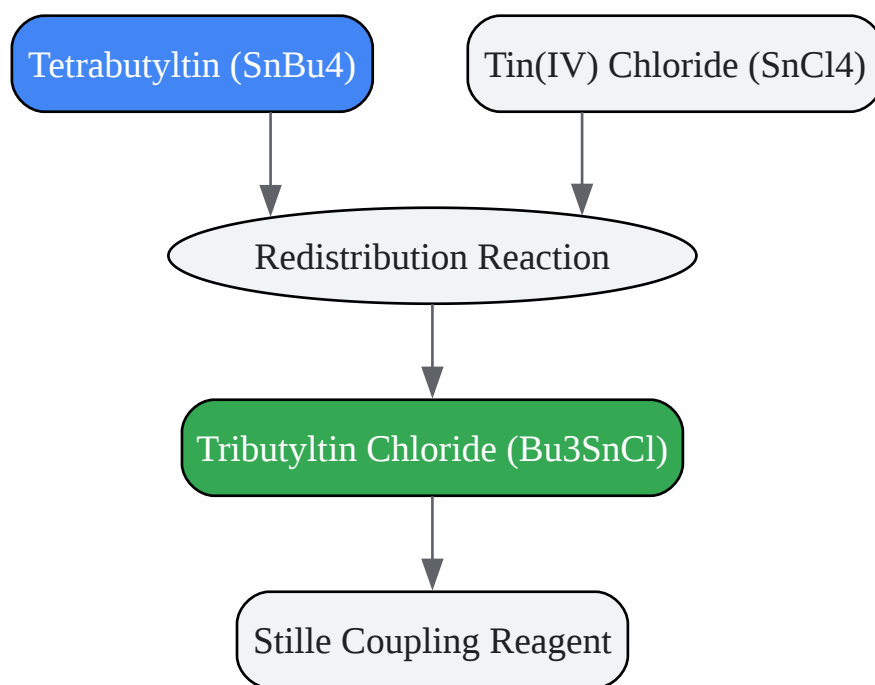


Preparation of Tributyltin Reagents from Tetrabutyltin

Tributyltin chloride can be prepared from **tetrabutyltin** via a redistribution reaction with tin(IV) chloride.^[2]



Logical Relationship of Stille Coupling Precursor Synthesis:



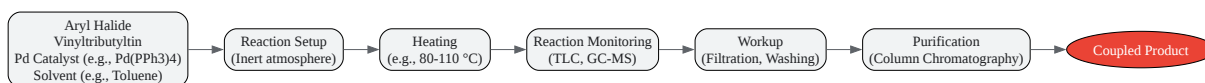
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Caption: Synthesis of Stille coupling precursor.

General Experimental Protocol for a Stille Coupling Reaction

The following is a general protocol for a palladium-catalyzed Stille coupling between an aryl halide and a vinyltributyltin reagent.

Experimental Workflow:



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Caption: Stille coupling experimental workflow.

Detailed Protocol:

- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the vinyltributyltin reagent (typically 1.1-1.5 equivalents), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%).
- Add an anhydrous, degassed solvent such as toluene or THF.
- Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable solvent like diethyl ether and wash with an aqueous solution of potassium fluoride to remove the tin byproducts as a precipitate.
- Filter the mixture through a pad of celite, wash the filter cake with the solvent, and collect the filtrate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Toxicology and Safety Considerations

Organotin compounds, including **tetrabutyltin** and its derivatives, exhibit significant toxicity.^[8] Tributyltin (TBT) and dibutyltin (DBT) compounds are known to be immunotoxic and can cause damage to the thymus.^[8] TBT has also been shown to be a potent endocrine disruptor.^[9] Acute exposure to high concentrations of organotins can be neurotoxic.^[10] Therefore, it is imperative to handle **tetrabutyltin** and all organotin compounds with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

Conclusion

Tetrabutyltin is a valuable organometallic compound with significant applications in chemical synthesis. Its role as a precursor to tributyltin reagents for the Stille coupling reaction highlights its importance in the construction of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, along with essential safety information. Researchers and professionals working with **tetrabutyltin** should adhere to the outlined protocols and safety measures to ensure its effective and safe utilization.

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